Hydrocotarnine hydrochloride hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6078-54-2 |
|---|---|
Molecular Formula |
C12H18ClNO4 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH.H2O/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;;/h5H,3-4,6-7H2,1-2H3;1H;1H2 |
InChI Key |
ZNQOHJRIIMHFDR-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |
Other CAS No. |
6078-54-2 |
Synonyms |
hydrocotarnine hydrocotarnine hydrobromide hydrocotarnine hydrochloride hydrocotarnine hydrochloride monohydrate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Hydrocotarnine Hydrochloride Hydrate
Strategic Approaches to Total Synthesis of Hydrocotarnine (B1197335) Hydrochloride Hydrate (B1144303) Scaffolds
The total synthesis of the hydrocotarnine scaffold, a tetrahydroisoquinoline core, has been approached through classical and modern synthetic strategies. Key reactions such as the Bischler-Napieralski and Pictet-Spengler reactions are fundamental in constructing the core isoquinoline (B145761) structure.
A common route to hydrocotarnine involves the oxidative degradation of the natural product noscapine to produce cotarnine (B190853), which is then reduced to hydrocotarnine. For instance, cotarnine can be synthesized from noscapine through an oxidative degradation process using nitric acid. Subsequent dehydration in the presence of trifluoroacetic acid followed by reduction with sodium borohydride yields hydrocotarnine acs.orgsemanticscholar.org.
Stereoselective Synthesis of Hydrocotarnine Hydrochloride Hydrate Enantiomers and Diastereomers
The creation of specific stereoisomers of hydrocotarnine is crucial for understanding its biological activity, as different enantiomers and diastereomers can exhibit varied pharmacological profiles. Asymmetric synthesis of tetrahydroisoquinolines, the core of hydrocotarnine, has been achieved through various methods, including enzymatic reactions and the use of chiral auxiliaries.
One of the key methods for asymmetric isoquinoline alkaloid synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure nih.govwikipedia.org. The use of enzymes, such as norcoclaurine synthase (NCS), can catalyze this reaction stereoselectively, producing optically active tetrahydroisoquinolines tandfonline.comtandfonline.com. While not specifically detailed for hydrocotarnine in the provided results, this methodology represents a viable strategy for its enantioselective synthesis. Chemical methods for asymmetric Pictet-Spengler reactions often require the use of expensive ligands or rare metal catalysts tandfonline.com.
Another classical approach, the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides, can also be adapted for asymmetric synthesis to produce chiral dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines nih.govresearchgate.netwikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.comyoutube.com.
Catalytic Transformations in this compound Synthesis
Catalytic methods play a significant role in the synthesis of the hydrocotarnine scaffold, offering efficiency and selectivity. Catalytic reduction is a key step in converting cotarnine to hydrocotarnine. For example, sodium borohydride is an effective reducing agent for this transformation acs.orgsemanticscholar.org.
While specific catalytic transformations for the total synthesis of hydrocotarnine from simpler precursors were not extensively detailed in the provided search results, the synthesis of related isoquinoline alkaloids often employs transition-metal-catalyzed cross-coupling reactions to build the carbon skeleton before the cyclization step researchgate.net.
Chemical Modification and Derivatization Strategies for this compound Analogs
Modification of the hydrocotarnine core structure is a key strategy for developing new derivatives with potentially improved biological activities or for use as tools to probe biological mechanisms.
Regioselective Functionalization of the this compound Core Structure
Regioselective functionalization allows for the modification of specific positions on the hydrocotarnine molecule. One important transformation is N-demethylation, which removes the methyl group from the nitrogen atom, providing a handle for further derivatization. This has been achieved for hydrocotarnine using hydrogen peroxide and ferrous sulfate acs.orgsemanticscholar.org. The resulting secondary amine can then be coupled with various functional groups. The N-demethylation of opiates and other alkaloids is a crucial step in the semi-synthesis of various pharmaceutical agents chim.itnih.govresearchgate.netgoogle.comnih.gov.
Functionalization of the aromatic ring of the hydrocotarnine scaffold is another avenue for creating analogs. While specific examples for hydrocotarnine were not found, general methods for the functionalization of aromatic and heteroaromatic rings, such as halogenation and cross-coupling reactions, could be applied organic-chemistry.orgnih.govnih.govsemanticscholar.orgfrontiersin.org.
Synthesis of this compound Derivatives for Mechanistic Probes
The synthesis of derivatives of hydrocotarnine can provide valuable tools for investigating biological mechanisms of action. By attaching different chemical moieties, researchers can probe interactions with biological targets and elucidate structure-activity relationships (SAR).
A notable example is the synthesis of cotarnine-amino acid analogs. Following the N-demethylation of hydrocotarnine, N-Boc-protected amino acids can be coupled to the secondary amine using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). Subsequent deprotection of the tert-butyloxycarbonyl group yields the desired amino acid conjugates acs.orgsemanticscholar.org. These derivatives can be used to explore the impact of the amino acid side chains on the biological activity of the hydrocotarnine scaffold. The synthesis of such analogs is a common strategy in drug discovery to create novel compounds for biological evaluation nih.govmdpi.comresearchgate.netpensoft.netmdpi.com.
Biosynthetic Pathways and Biotransformation of Hydrocotarnine Hydrochloride Hydrate
Elucidation of Precursor Incorporation and Enzymatic Steps in Hydrocotarnine (B1197335) Hydrochloride Hydrate (B1144303) Biosynthesis
The precise biosynthetic pathway dedicated to hydrocotarnine has not been fully elucidated in plants; however, its structural relationship with the major opium alkaloid noscapine provides a strong basis for a putative pathway. Evidence suggests that hydrocotarnine is not synthesized de novo but is rather derived from noscapine. The biosynthesis of noscapine itself is a complex process originating from the amino acid L-tyrosine.
The initial stages of the pathway involve the conversion of tyrosine into both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules undergo a Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form the central benzylisoquinoline alkaloid (BIA) precursor, (S)-norcoclaurine. A series of subsequent enzymatic reactions, including methylations and hydroxylations, convert (S)-norcoclaurine into the critical branch-point intermediate, (S)-reticuline. nih.govresearchgate.net
From (S)-reticuline, the pathway diverges towards various alkaloids. The route to noscapine involves numerous steps, many of which are catalyzed by enzymes encoded by a remarkable 10-gene cluster in Papaver somniferum. wikipedia.org This pathway proceeds through intermediates such as (S)-scoulerine and (S)-canadine. mdpi.com The final enzyme in this sequence, noscapine synthase (NOS), a short-chain dehydrogenase/reductase, catalyzes the formation of noscapine from narcotine hemiacetal. mdpi.com
Hydrocotarnine is formed via the reductive cleavage of the C1-C3' bond in the noscapine molecule. This reaction breaks noscapine into two parts: hydrocotarnine and meconine. wikipedia.org While this process can be achieved chemically using reagents like zinc and hydrochloric acid, it is plausible that a similar enzymatic reduction occurs in plant tissues or during metabolic processes, positioning hydrocotarnine as a downstream catabolite of noscapine rather than a direct product of a primary biosynthetic pathway. wikipedia.org
Table 1: Proposed Precursors and Key Enzymatic Families in Hydrocotarnine Formation
| Step | Precursor(s) | Intermediate/Product | Key Enzyme(s)/Enzyme Family |
| 1 | L-Tyrosine | Dopamine & 4-hydroxyphenylacetaldehyde | Aminotransferases, Decarboxylases, Hydroxylases |
| 2 | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Norcoclaurine Synthase (NCS) |
| 3 | (S)-Norcoclaurine | (S)-Reticuline | O-Methyltransferases (OMT), N-Methyltransferase (NMT), Cytochrome P450 Monooxygenases |
| 4 | (S)-Reticuline | Noscapine | Berberine Bridge Enzyme (BBE), O-Methyltransferases, Cytochrome P450s (e.g., CYP82Y1, CYP82X1, CYP82X2), Acetyltransferase (AT1), Carboxylesterase (CXE1), Noscapine Synthase (NOS) |
| 5 | Noscapine | Hydrocotarnine & Meconine | Putative Reductase |
Comparative Biosynthetic Routes to Hydrocotarnine Hydrochloride Hydrate and Related Alkaloids
The biosynthetic origin of hydrocotarnine is intrinsically linked to that of noscapine, a phthalideisoquinoline alkaloid. This pathway stands in contrast to the routes leading to other major benzylisoquinoline alkaloids (BIAs) like the morphinans (morphine, codeine) and the benzylisoquinoline proper, papaverine, all of which also originate from the common precursor (S)-reticuline.
Pathway to Noscapine/Hydrocotarnine:
Key Intermediate: (S)-Reticuline is converted to (S)-scoulerine by the action of berberine bridge enzyme (BBE), which forms a key carbon-carbon bond.
Complexity: The pathway is extensive and involves a multi-enzyme gene cluster that directs the complex structural rearrangements necessary to form the phthalideisoquinoline skeleton. wikipedia.org
Final Step: As discussed, hydrocotarnine is derived from the subsequent reduction of the final product, noscapine.
Pathway to Morphinan Alkaloids (e.g., Morphine):
Key Intermediate: This pathway also begins with (S)-reticuline. However, a key step is its conversion to (R)-reticuline.
Complexity: The formation of the morphinan scaffold involves intramolecular C-C phenol coupling, a reaction catalyzed by enzymes like salutaridine synthase, followed by a series of reductions and demethylations. The pathway from thebaine to morphine involves intermediates such as codeinone and codeine. google.com
Divergence: This route is distinct from the noscapine pathway immediately after the (S)-reticuline branch point and leads to a completely different structural class of alkaloids.
Pathway to Papaverine:
Key Intermediate: The biosynthesis of papaverine also utilizes (S)-reticuline as a starting point. wustl.edunih.gov
Complexity: The pathway involves a series of O-methylations to produce laudanosine, followed by N-demethylation to yield tetrahydropapaverine. The final step is the aromatization (dehydrogenation) of the B-ring to form papaverine. wustl.edunih.govresearchgate.net This pathway is biochemically less complex than the routes to noscapine or morphine, primarily involving sequential methylations and a final oxidation.
Hydrocotarnine's biosynthesis is therefore a terminal branch of one of the most complex BIA pathways. Unlike morphine or papaverine, which are endpoints of their respective biosynthetic routes from (S)-reticuline, hydrocotarnine is a derivative product, highlighting the diverse metabolic fates of a common precursor within the same organism.
Table 2: Comparative Overview of Biosynthetic Pathways
| Feature | Noscapine/Hydrocotarnine Pathway | Morphinan Pathway (e.g., Morphine) | Papaverine Pathway |
| Primary Precursor | L-Tyrosine | L-Tyrosine | L-Tyrosine |
| Central Intermediate | (S)-Reticuline | (S)-Reticuline | (S)-Reticuline |
| Key Downstream Intermediate | (S)-Scoulerine | (R)-Reticuline, Salutaridine, Thebaine | Laudanosine, Tetrahydropapaverine |
| Core Chemical Transformation | Formation of phthalideisoquinoline skeleton | Intramolecular phenol coupling to form morphinan skeleton | Aromatization of the tetrahydroisoquinoline ring |
| Genetic Organization | Involves a 10-gene biosynthetic cluster | Involves multiple distinct enzymes | Involves a series of methyltransferases and dehydrogenases |
| Final Product(s) | Noscapine, leading to Hydrocotarnine | Morphine, Codeine | Papaverine |
Metabolic Fate and Biotransformation of this compound in in vitro and Preclinical Systems
Direct experimental studies detailing the metabolic fate and biotransformation of hydrocotarnine in in vitro or preclinical systems are notably scarce in published literature. However, the metabolism of its immediate precursor, noscapine, has been investigated, providing a predictive framework for the likely biotransformation pathways of hydrocotarnine.
Noscapine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Studies using human liver microsomes and recombinant human enzymes have identified CYP3A4, CYP3A5, and CYP2C9 as major contributors to its Phase I metabolism. nih.gov Key metabolic reactions for noscapine include O-demethylation and cleavage of its methylenedioxy group to form a catechol intermediate. nih.govtaylorandfrancis.com This catechol can be further oxidized to a reactive ortho-quinone, which is a pathway of toxicological interest. taylorandfrancis.com
Given hydrocotarnine's structure, which retains the core tetrahydroisoquinoline ring, a methoxy (B1213986) group, and a methylenedioxy group similar to noscapine, it is highly probable that it would be a substrate for the same enzymatic systems. Potential metabolic transformations for hydrocotarnine would likely include:
Phase I Reactions:
O-Demethylation: The methoxy group on the isoquinoline (B145761) ring is a likely site for O-demethylation by CYP enzymes.
Methylenedioxy Group Cleavage: Similar to noscapine, the methylenedioxy bridge is susceptible to CYP-mediated cleavage to form a catechol. This is a common biotransformation pathway for compounds containing this moiety. nih.gov
N-Demethylation: The tertiary amine (N-methyl group) could undergo oxidative N-demethylation.
Hydroxylation: Aromatic or aliphatic hydroxylation on the ring structures is another possible metabolic route.
Phase II Reactions: The hydroxyl groups formed during Phase I metabolism (e.g., from demethylation or ring opening) would be susceptible to conjugation reactions. These include glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, to increase water solubility and facilitate excretion.
One study screening for various opiate alkaloids and their metabolites in urine samples as indicators of heroin ingestion did not detect hydrocotarnine. nih.gov While this indicates it may not be a common or persistent metabolite in that specific context, it does not preclude its formation and rapid subsequent metabolism in the body. Without direct experimental data, the metabolic profile of hydrocotarnine remains presumptive and based on the well-documented fate of its close structural analog, noscapine.
Table 3: Predicted Metabolic Pathways for Hydrocotarnine
| Metabolic Phase | Reaction Type | Putative Metabolite Structure | Key Enzyme Family Involved |
| Phase I | O-Demethylation | Hydroxy-hydrocotarnine | Cytochrome P450 (e.g., CYP3A4, CYP2C9) |
| Phase I | Methylenedioxy Cleavage | Catechol derivative of hydrocotarnine | Cytochrome P450 |
| Phase I | N-Demethylation | Nor-hydrocotarnine | Cytochrome P450 |
| Phase II | Glucuronidation | Hydrocotarnine-glucuronide | UDP-glucuronosyltransferases (UGTs) |
| Phase II | Sulfation | Hydrocotarnine-sulfate | Sulfotransferases (SULTs) |
Advanced Spectroscopic and Structural Characterization of Hydrocotarnine Hydrochloride Hydrate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrocotarnine (B1197335) Hydrochloride Hydrate (B1144303) Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure and conformation of organic molecules in solution. nih.gov For hydrocotarnine hydrochloride hydrate, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments within the molecule. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the precise assignment of atoms and the elucidation of the compound's connectivity and stereochemistry. openmedscience.com
In the context of a hydrochloride salt, NMR can reveal the site of protonation. rsc.org For hydrated forms, NMR techniques can also provide information on the behavior of the molecule in environments similar to in vitro conditions. nih.gov Fast MAS (Magic Angle Spinning) NMR techniques, particularly for solid-state analysis, can further validate crystal structures by comparing experimental chemical shifts with those predicted by quantum-chemical calculations. nih.gov
¹H NMR Spectral Data
The experimental ¹H NMR spectrum, typically recorded in water, reveals the specific resonances of the hydrogen atoms in the structure.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.95 | s | Ar-H |
| 6.01 | s | O-CH₂-O |
| 4.19 | s | Ar-CH₂-N |
| 3.86 | s | O-CH₃ |
| 3.49 | t | N-CH₂-CH₂ |
| 3.12 | t | N-CH₂-CH₂ |
| 2.87 | s | N-CH₃ |
| Data sourced from the Human Metabolome Database (HMDB) for Hydrocotarnine in H₂O. hmdb.ca |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| 22.8 | N-CH₂-C H₂ |
| 43.1 | N-C H₃ |
| 50.1 | N-C H₂-CH₂ |
| 54.3 | Ar-C H₂-N |
| 55.0 | O-C H₃ |
| 101.4 | O-C H₂-O |
| 107.0 | Ar-C |
| 108.5 | Ar-C |
| 122.9 | Ar-C (quaternary) |
| 126.9 | Ar-C (quaternary) |
| 142.1 | Ar-C (quaternary) |
| 147.2 | Ar-C (quaternary) |
| Data sourced from SpectraBase for Hydrocotarnine in CDCl₃. spectrabase.com |
Single-Crystal X-ray Diffraction Studies of this compound and its Molecular Complexes
While a specific, publicly available crystal structure determination for this compound is not found in the search results, the methodology is well-established. Such a study would involve growing a suitable single crystal and exposing it to an X-ray beam. nist.gov The resulting diffraction pattern is then used to compute an electron density map, from which the atomic positions are determined. mdpi.com
Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and can distinguish between different polymorphic or hydrated forms of a pharmaceutical compound. nih.govmdpi.com Comparing the PXRD pattern of a bulk sample to one simulated from SCXRD data confirms the phase purity of the material. mdpi.com
Mass Spectrometry-Based Techniques for Identification and Quantification of this compound Metabolites
Mass spectrometry (MS), particularly when coupled with chromatography techniques like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the identification and quantification of drugs and their metabolites in biological samples. technologynetworks.comrsc.org LC-MS/MS has become a gold standard in clinical toxicology due to its superior sensitivity and specificity. nih.gov
In the analysis of hydrocotarnine, GC-MS and LC-MS/MS methods can be employed. One study targeting opiate alkaloid contaminants in urine utilized a method based on solid-phase extraction followed by derivatization and GC-MS analysis. nih.gov Although hydrocotarnine was targeted in this study, it was not detected in the analyzed samples. nih.gov
The development of quantitative methods using LC-MS/MS allows for the detection of metabolites at very low concentrations, often in the ng/mL range. nih.govnih.gov These assays are crucial for understanding the metabolic fate of a compound. technologynetworks.com The technique separates the parent drug from its metabolites chromatographically before they are detected by the mass spectrometer, which can identify them based on their specific mass-to-charge ratios and fragmentation patterns. technologynetworks.comresearchgate.net
Experimental Mass Spectrometry Data (MS/MS)
| Ionization Mode | Parent Ion (m/z) | Daughter Ions (m/z) |
| Positive | 222.10794 | 91.05514, 131.04987, 162.06531, 190.09151, 220.09189 |
| Data sourced from PubChem, Spectra ID: 2233607. nih.gov |
Vibrational Spectroscopy (FTIR, Raman) in the Analysis of this compound Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information on the molecular vibrations within a sample. nih.gov These techniques are highly sensitive to the chemical structure, functional groups, and intermolecular interactions, such as hydrogen bonding, making them ideal for studying hydrated crystalline forms. nih.govnih.gov
FTIR spectroscopy measures the absorption of infrared light by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. mdpi.com It is particularly sensitive to polar functional groups and is effective for studying the water molecules in a hydrate, which have strong IR absorption bands. mdpi.com
Raman spectroscopy is a complementary technique that relies on the inelastic scattering of laser light. redalyc.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. mdpi.com Water is a weak Raman scatterer, which can be an advantage when studying aqueous solutions or hydrated samples, as the spectral features of the compound of interest are not obscured by strong water bands. mdpi.com
For this compound, these techniques would reveal characteristic bands corresponding to:
Aromatic C-H and C=C stretching in the benzene (B151609) ring.
Aliphatic C-H stretching from the methyl and methylene (B1212753) groups.
C-O stretching from the methoxy (B1213986) and methylenedioxy groups.
C-N stretching from the tertiary amine.
O-H stretching and H-O-H bending vibrations from the water of hydration.
The positions and shapes of these bands would be influenced by the hydrogen bonding network involving the water molecule, the chloride ion, and the hydrocotarnine cation, providing insight into the crystal's molecular interactions. jyoungpharm.orgresearchgate.net
Computational Chemistry and Molecular Dynamics Simulations of this compound Structures and Interactions
Computational chemistry provides powerful tools to complement experimental data and offer deeper insights into molecular structure and dynamics. Methods like Density Functional Theory (DFT) are widely used to predict molecular properties. nih.gov DFT calculations can be used to optimize the geometry of hydrocotarnine, predict its vibrational frequencies (to aid in the assignment of FTIR and Raman spectra), and calculate NMR chemical shifts. scirp.orgmdpi.comnih.gov A strong correlation between calculated and experimental NMR data serves as a validation of the determined crystal structure. nih.gov
Molecular dynamics (MD) simulations can model the behavior of this compound over time, particularly in a solvated environment. nih.gov An MD simulation would place the molecule in a box of water molecules and calculate the forces between all atoms to simulate their movements. This approach can be used to study the stability of the hydrate, the dynamics of the water molecules around the ion pair, and the nature of the headgroup-headgroup interactions, which are influenced by water penetration. nih.gov Such simulations provide a dynamic picture of the molecular interactions that stabilize the hydrated structure. nih.gov
Mechanistic Investigations of Hydrocotarnine Hydrochloride Hydrate at Molecular and Cellular Levels
Exploration of Hydrocotarnine (B1197335) Hydrochloride Hydrate (B1144303) Interactions with Specific Biological Macromolecules
Enzymatic Inhibition and Activation Profiling by Hydrocotarnine Hydrochloride Hydrate in vitro
This compound has been evaluated for its potential to inhibit various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide array of xenobiotics, including drugs. In vitro studies have demonstrated that hydrocotarnine exhibits weak inhibitory effects on specific CYP isoforms.
Research indicates that hydrocotarnine does not cause a significant alteration in the metabolic activities of CYP2C9, CYP2C19, and CYP2E1 at concentrations up to 38.8 mM. ncats.io However, it does show weak inhibitory potential against CYP3A4 and CYP2D6. ncats.io The inhibition rate for these two enzymes was observed to be less than 50% at concentrations below 3.88 mM. ncats.io
The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been reported for its effects on CYP3A4 and CYP2D6. These values provide a quantitative measure of its inhibitory potency.
Table 1: In Vitro Enzymatic Inhibition Profile of Hydrocotarnine
| Enzyme | Potency (IC50) | Effect |
| Cytochrome P450 3A4 | 18.4 µM | Weak Inhibitor |
| Cytochrome P450 2D6 | 6.63 µM | Weak Inhibitor |
This table presents the in vitro inhibitory effects of hydrocotarnine on specific cytochrome P450 enzymes. Data sourced from inxight.drugs.com.
Further research is required to establish a more comprehensive enzymatic inhibition and activation profile for this compound across a broader range of enzymes.
Receptor Binding and Modulation Studies of this compound
Hydrocotarnine is classified as a non-narcotic opium alkaloid. ncats.io It is structurally obtained from opium and can also be synthesized through the reduction of cotarnine (B190853). ncats.io While it is often found in combination with other opioids, its direct interaction with specific receptors remains largely uncharacterized in publicly available scientific literature.
Modulation of Intracellular Signaling Pathways by this compound in Cellular Models
There is a notable lack of specific research on the direct effects of this compound on intracellular signaling pathways in cellular models. Intracellular signaling pathways, which include cascades like the MAPK and PI3K/Akt/mTOR pathways, are fundamental in regulating cellular functions such as proliferation, survival, and differentiation. nih.govnih.govlifechemicals.com While the modulation of these pathways by other compounds, including different alkaloids, has been a subject of extensive research, the specific impact of this compound remains an area for future investigation. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govdrugdesign.org These studies involve synthesizing and testing a series of derivatives or analogs of a lead compound to identify the key chemical moieties responsible for its pharmacological effects. nih.gov
Despite the importance of SAR in drug development, there is a lack of published research focusing on the structure-activity relationships of this compound derivatives. SAR studies on other classes of alkaloids and synthetic compounds have been instrumental in optimizing their potency and selectivity for various biological targets. nih.govfrontiersin.orgub.edu Such studies for hydrocotarnine derivatives would be essential to explore its therapeutic potential and to understand the structural requirements for any observed biological activity.
Preclinical Pharmacological Research of Hydrocotarnine Hydrochloride Hydrate in Non Human Biological Systems
Evaluation of Hydrocotarnine (B1197335) Hydrochloride Hydrate (B1144303) in in vivo Animal Models of Disease Pathophysiology
There is no publicly available information from preclinical studies to detail the evaluation of Hydrocotarnine hydrochloride hydrate in any in vivo animal models of disease.
Pharmacokinetic Profiling of this compound in Preclinical Species (Absorption, Distribution, Metabolism, Excretion studies)
Specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species are not available in the reviewed literature.
Pharmacodynamic Assessments of this compound in Preclinical Experimental Systems
There are no publicly accessible research findings detailing the pharmacodynamic properties or the mechanism of action of this compound in preclinical experimental systems.
Neuropharmacological Effects of this compound in Rodent Models
Information regarding the neuropharmacological effects of this compound in rodent models is not available in the scientific literature.
Advanced Analytical Methodologies for Hydrocotarnine Hydrochloride Hydrate Quantitation in Complex Biological Matrices Non Clinical
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation for Hydrocotarnine (B1197335) Hydrochloride Hydrate (B1144303)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques widely used for the analysis of isoquinoline (B145761) alkaloids in various samples. researchgate.net UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. koreascience.kr
Method development for hydrocotarnine hydrochloride hydrate typically involves optimizing several key parameters to achieve adequate separation from endogenous matrix components and other metabolites. A common approach utilizes a reversed-phase C18 column. researchgate.netkoreascience.kr The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid, run in either an isocratic or gradient elution mode. researchgate.netkoreascience.kr The Japanese Pharmacopoeia specifies identification of this compound using techniques including Ultraviolet-visible (UV-Vis) spectrophotometry, which can be employed as a detection method in HPLC. pmda.go.jpmhlw.go.jpmhlw.go.jppmda.go.jpnihs.go.jp
Method validation is a critical step to ensure the reliability and reproducibility of the analytical results. Validation is performed according to established guidelines and typically assesses the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. koreascience.kr
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. koreascience.kr For isoquinoline alkaloids, UPLC methods can achieve LODs in the range of 5-25 ng/mL and LOQs from 17-82 ng/mL. koreascience.kr
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions. koreascience.kr For related alkaloids, accuracy is often reported between 91-98%, with relative standard deviation (RSD) for precision under 4%. koreascience.kr
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. eijppr.com
Recovery: The efficiency of the extraction process from the biological matrix. mdpi.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 1: Typical UPLC Method Parameters and Validation Results for Isoquinoline Alkaloid Analysis
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Stationary Phase (Column) | C18 (e.g., Agilent Zorbax, Waters Acquity UPLC BEH) | researchgate.netkoreascience.kr |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid or Ammonium Acetate Buffer | researchgate.netkoreascience.kr |
| Detection | UV or Diode-Array Detector (DAD) | chemrxiv.orgnih.gov |
| Linearity (R²) | > 0.997 | koreascience.kr |
| Limit of Detection (LOD) | 5–25 ng/mL | koreascience.kr |
| Limit of Quantitation (LOQ) | 17–82 ng/mL | koreascience.kr |
| Accuracy (%) | 91.6–97.4% | koreascience.kr |
| Precision (RSD %) | 1.8–3.2% | koreascience.kr |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound
For trace-level analysis, the coupling of chromatographic separation with mass spectrometry provides unparalleled sensitivity and selectivity. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used for the identification and quantification of various isoquinoline alkaloids. nih.govresearchgate.net Due to the low volatility of alkaloids like hydrocotarnine, a derivatization step is often required to make them amenable to GC analysis. mdpi.com This typically involves converting polar functional groups into more volatile silyl (B83357) derivatives, for example, by using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com The mass spectrometer then separates and detects the characteristic fragment ions of the derivatized analyte, allowing for confident identification and quantification. nih.govscielo.br GC-MS methods can be highly sensitive, with the ability to detect opiates and related compounds in urine at concentrations below 600 ng/ml. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is arguably the most powerful tool for quantitative bioanalysis in complex matrices. eijppr.com It combines the superior separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. longdom.orgnih.gov This technique does not typically require derivatization. mdpi.com In LC-MS/MS, the analyte is separated chromatographically, ionized (commonly using electrospray ionization, ESI), and the resulting protonated molecule ([M+H]⁺) is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. researchgate.netepa.gov This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and enhances selectivity, making it ideal for analyzing trace amounts of hydrocotarnine in complex biological samples. researchgate.net The fragmentation pattern of heroin-related alkaloids, including the cleavage of the piperidine (B6355638) ring, provides a basis for identifying characteristic fragments for hydrocotarnine. researchgate.net
Table 2: Example Mass Spectrometry Data for Alkaloid Identification
| Compound Type | Ionization Mode | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Tertiary Isoquinoline Alkaloids | Positive ESI | [M+H]⁺ | Fragments from cleavage of rings and loss of functional groups | epa.govresearchgate.net |
| Hydrocortisone (example) | Positive ESI | 363 | 345, 327, 309 (consecutive water loss) | researchgate.net |
| Heroin-related Alkaloids | Positive ESI | [M+H]⁺ | Cleavage of piperidine ring, loss of -C₃H₇N (57 Da) | researchgate.net |
Bioanalytical Method Development for this compound in in vitro Biological Samples and Animal Tissues
Developing a robust bioanalytical method for hydrocotarnine in non-clinical samples like in vitro enzyme assays or animal tissues requires careful consideration of sample preparation and matrix effects. mdpi.comnih.gov The goal of sample preparation is to efficiently extract the analyte from the matrix while removing potentially interfering substances like proteins and phospholipids. nih.gov
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. While effective, it may result in less clean extracts and significant matrix effects. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH, alkaloids like hydrocotarnine can be selectively extracted. For instance, an acid-base extraction can be employed where the sample is first acidified to keep the alkaloid in the aqueous phase while lipids are removed with an organic solvent, and then the aqueous phase is basified to extract the neutral alkaloid into a fresh organic layer. mdpi.com
Solid-Phase Extraction (SPE): This is a highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated extract. researchgate.net
A major challenge in bioanalysis, particularly with LC-MS, is the matrix effect , where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. eijppr.comnih.govcore.ac.uk Matrix effects are highly variable and must be thoroughly assessed during method development, often by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. nih.gov Mitigation strategies include optimizing chromatographic separation to move the analyte away from interfering peaks, employing more rigorous sample cleanup techniques like SPE, or using a stable isotope-labeled internal standard that co-elutes and experiences the same matrix effects as the analyte. nih.gov
Table 3: Comparison of Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein removal by solvent denaturation. | Fast, simple, low cost. | High potential for matrix effects, less clean extract. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids. | Cleaner extracts than PPT, can be highly selective with pH adjustment. | More labor-intensive, requires larger solvent volumes. | mdpi.com |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent. | High selectivity, very clean extracts, concentration of analyte. | Higher cost, more complex method development. | researchgate.net |
Hyphenated Analytical Techniques (e.g., GCxGC-MS, LC-NMR) for Comprehensive this compound Analysis
Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, provide comprehensive information for the analysis of complex samples. nih.govnih.govsaspublishers.com
Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers a significant increase in separation power compared to conventional GC-MS. It employs two columns with different stationary phases connected by a modulator. This enhanced resolution is particularly useful for separating isomeric compounds or analyzing target analytes in extremely complex matrices, though its application to challenging benzylisoquinolines has noted that some compounds may degrade during injection. mdpi.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique for the de novo structural elucidation of compounds directly within a complex mixture, eliminating the need for tedious isolation. researchgate.netuni-duesseldorf.de As the separated peaks elute from the LC column, they are directed into the NMR spectrometer, which provides detailed structural information, including the connectivity of atoms and stereochemistry. researchgate.net This is invaluable for identifying unknown metabolites of hydrocotarnine or for confirming its structure in a biological extract without purification. researchgate.netuni-duesseldorf.de The combination of LC-MS for molecular weight information and LC-NMR for structural data provides a formidable tool for comprehensive alkaloid analysis. researchgate.net
Table 4: Advanced Hyphenated Techniques for Alkaloid Analysis
| Technique | Principle | Primary Advantage for Hydrocotarnine Analysis | Reference |
|---|---|---|---|
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Gold standard for quantification due to high sensitivity and selectivity (trace analysis). | longdom.orgnih.gov |
| GC-MS | Gas chromatography coupled with mass spectrometry. | High resolving power for volatile (or derivatized) compounds; established libraries for identification. | longdom.orgnih.gov |
| LC-NMR | Liquid chromatography coupled with nuclear magnetic resonance spectroscopy. | Provides unambiguous structural elucidation of analytes directly in mixtures without isolation. | researchgate.netuni-duesseldorf.de |
| GCxGC-MS | Two-dimensional gas chromatography coupled with mass spectrometry. | Extremely high separation power for highly complex samples. | mdpi.com |
Future Directions and Emerging Research Avenues for Hydrocotarnine Hydrochloride Hydrate
Computational Drug Design and In Silico Screening of Hydrocotarnine (B1197335) Hydrochloride Hydrate (B1144303) Analogs
The advancement of computational chemistry and pharmacology offers a powerful platform for the rational design and discovery of novel drug candidates based on the hydrocotarnine scaffold. frontiersin.org In silico techniques are pivotal in accelerating the early phases of drug discovery by predicting molecular properties, interactions with biological targets, and potential toxicities, thereby reducing the time and resources spent on extensive laboratory screening. mdpi.com
Future research will likely focus on creating a diverse library of virtual hydrocotarnine analogs. By modifying functional groups at various positions on the isoquinoline (B145761) core, computational models can predict how these changes affect the molecule's binding affinity and selectivity for specific biological targets. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of these analogs with their biological activities. mdpi.com
Molecular docking simulations will be instrumental in visualizing and evaluating the interactions between hydrocotarnine analogs and protein targets. nih.gov For instance, if a target enzyme or receptor is identified, docking studies can predict the binding energy and orientation of various analogs within the active site, guiding the synthesis of compounds with enhanced potency. nih.gov Density Functional Theory (DFT) calculations can further refine these models by providing detailed insights into the electronic properties and reactivity of the designed molecules. frontiersin.orgmdpi.com This computational-first approach allows researchers to prioritize the synthesis of the most promising candidates, streamlining the path to identifying new therapeutic agents.
Table 1: Key Computational Techniques in Hydrocotarnine Analog Research
| Technique | Application in Hydrocotarnine Research | Potential Outcome |
| Molecular Docking | Predicts the binding mode and affinity of hydrocotarnine analogs to specific protein targets. | Identification of analogs with high binding scores for targeted synthesis and biological testing. |
| QSAR Modeling | Establishes a mathematical relationship between the chemical structure and biological activity of a series of analogs. | A predictive model to estimate the activity of new, unsynthesized hydrocotarnine derivatives. |
| DFT Calculations | Investigates the electronic structure, stability, and reactivity of hydrocotarnine and its analogs. | Understanding the fundamental chemical properties that drive biological activity and receptor interaction. |
| Virtual Screening | Screens large libraries of virtual compounds against a biological target to identify potential "hits". | Rapid identification of novel, structurally diverse compounds based on the hydrocotarnine scaffold. |
Advanced Biotechnological Approaches for Sustainable Hydrocotarnine Hydrochloride Hydrate Production
The traditional reliance on plant extraction for obtaining isoquinoline alkaloids presents challenges related to low yields, environmental impact, and supply chain instability. rsc.org Metabolic engineering and synthetic biology offer a promising and sustainable alternative for the production of hydrocotarnine. mpg.demdpi.com By harnessing the biosynthetic power of microorganisms, it is possible to create cellular factories capable of producing high-value plant-derived compounds. mdpi.com
The biosynthetic pathway of isoquinoline alkaloids, starting from the amino acid L-tyrosine, has been extensively studied. core.ac.uk This knowledge forms the basis for engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce specific alkaloids. mdpi.com Future research would involve identifying and assembling the necessary biosynthetic genes for the hydrocotarnine pathway into a suitable microbial host. This engineered organism could then convert simple sugars or other inexpensive feedstocks into the target molecule through fermentation. core.ac.uk
Key research steps include:
Pathway Elucidation: Fully mapping the specific enzymatic steps that lead to hydrocotarnine in nature.
Gene Discovery: Identifying and cloning the genes that code for the enzymes in this pathway. uwec.edu
Host Engineering: Introducing these genes into a microbial host and optimizing their expression to maximize product yield. nih.gov
Fermentation Optimization: Developing scalable fermentation processes to produce hydrocotarnine in commercially viable quantities.
This biotechnological approach not only ensures a stable and sustainable supply but also opens the door to producing novel, "unnatural" derivatives by introducing enzymes with different specificities into the pathway. mpg.de
Integration of Omics Technologies (e.g., proteomics, metabolomics) in this compound Mechanistic Studies
Understanding the precise molecular mechanisms by which hydrocotarnine exerts its biological effects is crucial for its development as a therapeutic agent or research tool. Omics technologies, which allow for the large-scale study of biological molecules, are central to this endeavor. nih.gov These top-down approaches provide a holistic view of the cellular response to a compound, moving beyond single-target interactions. nih.gov
Proteomics: This involves the comprehensive analysis of the entire set of proteins in a cell or tissue. By treating cells with hydrocotarnine and comparing their proteome to untreated cells, researchers can identify which proteins are altered in their expression or post-translational modification state. This can reveal the signaling pathways and cellular processes affected by the compound.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Analyzing the metabolome of cells exposed to hydrocotarnine can uncover changes in metabolic pathways, providing clues about the compound's mechanism of action and potential off-target effects.
Integrating these omics datasets with bioinformatics can help construct comprehensive models of the compound's biological activity. nih.gov For example, a proteomics study might reveal that hydrocotarnine treatment leads to the upregulation of certain enzymes, while a metabolomics study could confirm the resulting changes in the corresponding metabolic products. This multi-omics strategy is essential for building a detailed, systems-level understanding of how hydrocotarnine functions at the molecular level. frontiersin.org
Exploration of this compound for Novel Research Tool Development
Beyond its direct therapeutic potential, this compound can serve as a valuable tool for basic scientific research. Its defined chemical structure and biological activity make it an excellent candidate for development as a chemical probe to investigate complex biological systems. Isoquinoline alkaloids are known to interact with a variety of functional proteins and biomolecules, making them useful for studying cellular processes. nih.govnih.gov
Future applications in this area could include:
Target Identification: Using hydrocotarnine as a "bait" in chemical proteomics experiments to pull down its binding partners from cell lysates, thereby identifying its direct molecular targets.
Pharmacological Probes: Synthesizing fluorescently-tagged or biotinylated versions of hydrocotarnine to visualize its distribution within cells and tissues, providing insights into its uptake, trafficking, and localization.
Scaffold for Library Synthesis: Utilizing the hydrocotarnine core as a starting point for combinatorial chemistry to generate libraries of related compounds. researchgate.net These libraries can then be screened against a wide range of biological targets to discover new activities and structure-activity relationships. frontiersin.org
The inclusion of this compound in official pharmacopoeias, such as the Japanese Pharmacopoeia, underscores its recognized biological relevance and provides a standardized reference for its use in research and development. pmda.go.jpmhlw.go.jpnihs.go.jpscribd.com
Ethical and Regulatory Considerations in Preclinical this compound Research
As with any compound intended for potential therapeutic use, the preclinical development of hydrocotarnine must navigate a complex landscape of ethical and regulatory standards. The goal of these regulations is to ensure the safety and efficacy of new drug candidates before they enter human trials. nih.gov
Key considerations include:
Sustainable and Ethical Sourcing: If sourced from natural materials, principles of green chemistry and sustainable harvesting must be considered to minimize environmental impact. nih.gov Biotechnological production methods can mitigate these concerns. mpg.de
Preclinical Safety: Rigorous preclinical testing is required to identify potential toxicities. This involves a battery of in vitro and in vivo studies to assess the compound's effects on various organ systems. Computational toxicology and omics-based approaches are increasingly being used to predict and understand potential adverse effects early in development. frontiersin.org
Regulatory Compliance: Researchers must adhere to guidelines set forth by regulatory bodies (such as the FDA in the United States or the EMA in Europe) for drug development. This includes standardized protocols for preclinical studies, data documentation, and manufacturing processes (Good Laboratory Practice, GLP, and Good Manufacturing Practice, GMP).
Herb-Drug Interactions: For natural products, the potential for interactions with other drugs is a significant consideration that must be thoroughly investigated. nih.gov
Navigating these ethical and regulatory requirements is essential for the successful translation of promising preclinical findings into clinically approved therapies.
Q & A
Q. How can researchers confirm the identity of Hydrocotarnine Hydrochloride Hydrate?
- Methodological Answer : Identity confirmation involves a combination of spectroscopic and chemical tests:
- UV-Vis Spectrophotometry : Prepare a 0.01% (w/v) aqueous solution and compare the absorption spectrum against a reference standard, ensuring peak alignment at characteristic wavelengths .
- Infrared Spectroscopy (IR) : Use the potassium bromide disk method to obtain the IR spectrum and validate against reference spectra for functional group identification (e.g., C-O-C ether linkages, aromatic rings) .
- Chloride Ion Test : Confirm chloride presence via qualitative tests (e.g., silver nitrate reaction to form AgCl precipitate) .
Q. What methodologies are recommended for assessing the purity of this compound?
- Methodological Answer : Purity evaluation requires multi-faceted analysis:
- Clarity and Color Test : Dissolve 0.5 g in 10 mL water; absorbance at 400 nm should not exceed 0.17 .
- Heavy Metals : Perform USP Method 1 with a 1.0 g sample; lead content must be ≤20 ppm .
- Related Substances : Use HPLC with diluted ethanol (1:2) to resolve impurities. Calculate relative standard deviation (RSD) for repeatability (≤1.0%) and quantify impurities against a 1% reference standard .
Q. How should researchers design chromatographic methods for quantifying Hydrocotarnine in formulations?
- Methodological Answer : Optimize HPLC parameters for formulations (e.g., Compound Oxycodone and Atropine Injection):
- Column : Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Water-acetonitrile (gradient or isocratic) with 0.1% trifluoroacetic acid for peak sharpness.
- Internal Standard : Use a structurally similar compound (e.g., hydrocortisone succinate) to normalize peak area ratios .
- Validation : Ensure linearity (R² >0.999), precision (RSD <2%), and recovery (98–102%) across 80–120% of the target concentration .
Advanced Research Questions
Q. How can stability studies be designed to evaluate this compound under varying conditions?
- Methodological Answer : Conduct ICH-compliant stability studies:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), UV light (ICH Q1B), and acidic/alkaline hydrolysis. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Long-Term Stability : Store samples in tight, light-resistant containers at 25°C/60% RH. Assess physicochemical properties (pH, crystallinity) and potency monthly for 24 months .
Q. What advanced techniques are suitable for characterizing hydrate morphology in this compound?
- Methodological Answer : Differentiate hydrate types using:
- Thermogravimetric Analysis (TGA) : Quantify water loss upon heating (e.g., 100–150°C for monohydrates) .
- X-Ray Diffraction (XRD) : Compare crystal structures with anhydrous forms to identify channel/isolated hydrates .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity and hydrate stability under controlled humidity .
Q. How can researchers resolve contradictions in purity data from different analytical methods?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Case Example : If HPLC indicates 99% purity but heavy metal tests show contamination, combine ICP-MS for metal quantification and NMR to confirm structural integrity .
- Statistical Analysis : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or method-specific biases .
Q. What strategies are effective for evaluating synergistic interactions between Hydrocotarnine and co-formulated drugs (e.g., Oxycodone)?
- Methodological Answer : Use in vitro and in silico models:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters of drug-drug interactions .
- Cell-Based Assays : Co-administer Hydrocotarnine and Oxycodone in neuronal cell lines (e.g., SH-SY5Y) to assess additive/synergistic effects on opioid receptor activity via calcium flux assays .
- Pharmacokinetic Modeling : Simulate drug clearance and bioavailability interactions using software like GastroPlus™ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
